N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide
Overview
Description
N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfanylphenyl group with a phenylethylsulfamoyl group, linked through an acetamide bridge. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Synthesis of 2-methylsulfanylphenylamine: This can be achieved through the reaction of 2-chloromethylthiobenzene with ammonia.
Formation of 4-(2-phenylethylsulfamoyl)phenol: This involves the sulfonation of phenylethylbenzene followed by amination.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide: can be compared with other sulfanylphenyl and phenylethylsulfamoyl derivatives.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Uniqueness
- The unique combination of sulfanylphenyl and phenylethylsulfamoyl groups linked through an acetamide bridge distinguishes this compound from others. Its specific structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-30-22-10-6-5-9-21(22)25-23(26)17-29-19-11-13-20(14-12-19)31(27,28)24-16-15-18-7-3-2-4-8-18/h2-14,24H,15-17H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEHVDUNNCKSTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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